molecular formula C12H16OS B14036371 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14036371
M. Wt: 208.32 g/mol
InChI Key: GAASENVPQKEFAE-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one is a substituted propanone derivative featuring an ethyl group at the para position and a methylthio (-SMe) group at the meta position on the aromatic ring.

Key structural analogs include:

  • 1-(4-(Methylthio)phenyl)propan-1-one (S1j): Lacks the ethyl group but shares the methylthio substituent at the para position .
  • 2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da): Features dimethyl branching on the propanone chain and a methylthio group at the para position .
  • 1-(4-Ethylphenyl)-2-methylpropan-1-one: Contains an ethyl group at the para position but includes a methyl branch on the propanone chain .

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-ethyl-3-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-4-9-6-7-10(11(13)5-2)8-12(9)14-3/h6-8H,4-5H2,1-3H3

InChI Key

GAASENVPQKEFAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)CC)SC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethyl-3-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The methylthio group can undergo oxidation or substitution reactions, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Name Substituents Key Structural Features Electronic Effects
1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one 4-Ethyl, 3-methylthio Linear propanone, adjacent substituents Electron-donating (ethyl) and weakly electron-donating (methylthio)
1-(4-(Methylthio)phenyl)propan-1-one (S1j) 4-Methylthio Linear propanone, no branching Electron-donating (methylthio)
2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) 4-Methylthio, 2,2-dimethyl propanone Branched propanone Increased steric hindrance
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Ethyl, 2-methyl propanone Branched propanone Electron-donating (ethyl), steric effects

Key Observations :

  • The methylthio group at the meta position (vs. para in S1j) may alter electronic distribution on the aromatic ring, influencing reactivity in electrophilic substitutions .
  • Branching in analogs like 3da and 1-(4-Ethylphenyl)-2-methylpropan-1-one introduces steric effects that could reduce reaction yields or modify crystal packing .

Spectroscopic and Physical Properties

  • 1H NMR Data: S1j: δ 7.91–7.85 (m, 2H, aromatic), 3.04 (q, J = 7.2 Hz, 2H, propanone CH2), 1.25 (t, J = 7.2 Hz, 3H, propanone CH3) . Target Compound: Expected downfield shifts for aromatic protons due to the electron-donating ethyl group and meta-methylthio substituent.
  • Melting Points and Solubility :

    • Methylthio-containing compounds (e.g., S1j, 3da) generally exhibit lower melting points compared to hydroxyl- or nitro-substituted analogs due to reduced polarity .
    • The ethyl group in the target compound likely further decreases solubility in polar solvents compared to S1j.

Case Studies from Literature

  • S1j Synthesis : Prepared via Schlenk flask methods under argon, emphasizing air-sensitive conditions for thioether-containing compounds .
  • 3da Purification : Flash chromatography (hexane/EtOAc) achieved 54% yield, suggesting similar methods could apply to the target compound .
  • Fischer Indolization: 1-[4-(benzoyl)phenyl]propan-1-one was converted to indole derivatives, highlighting the utility of propanone precursors in heterocyclic synthesis .

Biological Activity

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one, also known as a thioether derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an ethyl group and a methylthio group attached to the phenyl ring. Its molecular formula is C12H16OS, with a molecular weight of approximately 208.32 g/mol. This configuration contributes to its lipophilicity, which is essential for biological interactions.

Biological Activities

Antimicrobial Activity
Research indicates that 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) were observed in the range of 32-128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study evaluating the inhibition of pro-inflammatory cytokines, it was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. Its thioether group may facilitate interactions with active sites on target enzymes .
  • Receptor Modulation : It has been suggested that this compound could modulate receptor activity, particularly those involved in pain and inflammation signaling pathways .
  • Reactive Oxygen Species (ROS) Scavenging : Preliminary studies indicate that it may exhibit antioxidant properties by scavenging ROS, thereby reducing oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A study conducted by Alizadeh et al. focused on the synthesis and evaluation of various thioether derivatives, including 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one. The compound was tested against clinical isolates of Klebsiella pneumoniae, showing significant antibacterial activity with an MIC of 64 µg/mL .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. The administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory mediators compared to control groups .

Comparative Analysis

The following table summarizes the biological activities and their respective findings for 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one compared to similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Activity (TNF-α Inhibition %)
1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one32 - 12861 - 85
Compound A (Similar Thioether Derivative)64 - 25650 - 70
Compound B (Non-thioether Control)>256<50

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